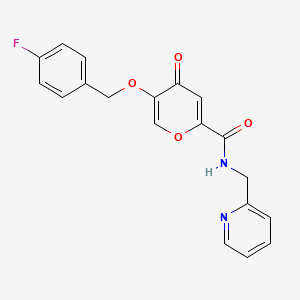
N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 1,3-benzothiazol-2-amine with 5,6-dimethylpyrimidine-4-carboxylic acid chloride under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its benzothiazole core is valuable in the design of new chemical entities.
Biology: N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has shown potential as an antibacterial and antifungal agent. Its derivatives are being explored for their biological activity.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
N-(1,3-Benzothiazol-2-yl)-1-naphthamide
N-(1,3-Benzothiazol-2-yl)-3-phenylacrylamide
Uniqueness: N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the pyrimidine ring and the dimethyl groups. These features contribute to its distinct chemical and biological properties compared to other benzothiazole derivatives.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-9(2)15-7-16-12(8)13(19)18-14-17-10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWLATJUIPETJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2935978.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2935979.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2935980.png)


![N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide](/img/structure/B2935984.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)
![N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2935993.png)

![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)
